![molecular formula C16H21NOS B3928738 2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B3928738.png)
2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide
Overview
Description
2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of bicyclic compounds that exhibit unique pharmacological properties. 2.1]hept-2-ylacetamide.
Mechanism of Action
The exact mechanism of action of 2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. Moreover, the compound has been reported to exhibit anticonvulsant activity by reducing the excitability of neurons. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. Moreover, the compound has been extensively studied for its pharmacological properties, making it a valuable tool for studying the mechanisms of action of bicyclic compounds. However, the limitations of this compound include its low solubility in water, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for the study of 2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, the compound can be further studied for its potential use in the treatment of cancer and infectious diseases. Additionally, the development of new synthesis methods for the compound can lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant activities and has been investigated for its potential use in the treatment of neurodegenerative diseases, cancer, and infectious diseases. The compound has several advantages for lab experiments, including its ease of synthesis and extensive study of its pharmacological properties. However, its low solubility in water can limit its use in certain experimental setups. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Scientific Research Applications
2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been reported to have antitumor and antimicrobial activities.
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(11-19-10-12-4-2-1-3-5-12)17-15-9-13-6-7-14(15)8-13/h1-5,13-15H,6-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLBIKVHNMRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CSCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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